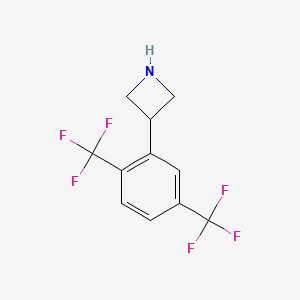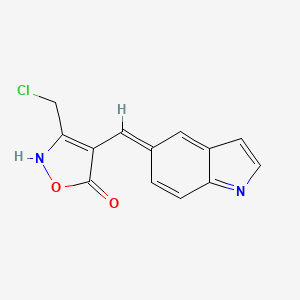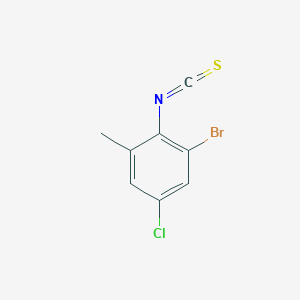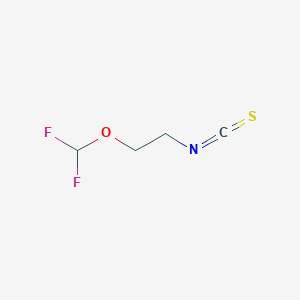
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is often studied for its biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 4-amino-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.
Alkylation: The quinazoline core is then alkylated with N-methyl-propylenediamine in the presence of a suitable base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The amino and methoxy groups on the quinazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
科学的研究の応用
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly as an α1-adrenoceptor antagonist.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl involves its interaction with specific molecular targets. As an α1-adrenoceptor antagonist, it binds to α1-adrenergic receptors, inhibiting their activity. This leads to relaxation of smooth muscle tissues, which can be beneficial in conditions like benign prostatic hyperplasia.
類似化合物との比較
Similar Compounds
Alfuzosin: Another α1-adrenoceptor antagonist with a similar quinazoline core.
Doxazosin: A compound with a similar mechanism of action but different chemical structure.
Terazosin: Another α1-adrenoceptor antagonist with a different quinazoline derivative.
Uniqueness
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
特性
分子式 |
C14H22ClN5O2 |
|---|---|
分子量 |
327.81 g/mol |
IUPAC名 |
2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.ClH/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14;/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18);1H |
InChIキー |
BGUCQCSXICEECZ-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)



![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)

![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
